molecular formula C15H23N3O4 B103740 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) CAS No. 19351-44-1

1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester)

Cat. No. B103740
CAS RN: 19351-44-1
M. Wt: 309.36 g/mol
InChI Key: CSCPQWKHIOFSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester), also known as PTDC, is a chemical compound commonly used in scientific research for its potent antitumor properties. PTDC is a synthetic derivative of the naturally occurring compound, colchicine, and has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines. In

Scientific Research Applications

1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been extensively studied for its antitumor properties and has shown promising results in preclinical studies. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit tumor growth in animal models and has been explored as a potential treatment for cancer.

Mechanism Of Action

The mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is not fully understood, but it is believed to act through multiple pathways. It has been shown to disrupt microtubule function, which is essential for cell division, and induce apoptosis, or programmed cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, and suppress the immune system's response to tumors.

Biochemical And Physiological Effects

1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, which can lead to cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to induce oxidative stress, which can damage cells and lead to inflammation. In addition, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, which can lead to decreased cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) in lab experiments is its potent antitumor properties. It has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) also has several limitations. It is a highly toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research. One area of interest is the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs with improved efficacy and reduced toxicity. Another area of interest is the exploration of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) as a potential treatment for other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and its potential role in cancer therapy.
Conclusion:
In conclusion, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is a valuable tool in scientific research for its potent antitumor properties. Its mechanism of action is not fully understood, but it has been shown to disrupt microtubule function, induce apoptosis, inhibit angiogenesis, and suppress the immune system's response to tumors. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has several advantages and limitations for lab experiments, and there are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research, including the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs and the exploration of its potential use in other diseases.

Synthesis Methods

1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) can be synthesized through a multi-step process involving the reaction of colchicine with various reagents. The most commonly used method involves the reaction of colchicine with phosgene and m-toluidine in the presence of pyridine to yield 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester). This method results in a high yield of pure 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and has been used extensively in scientific research.

properties

CAS RN

19351-44-1

Product Name

1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester)

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

3-[N-(3-carbamoyloxypropyl)-3-methylanilino]propyl carbamate

InChI

InChI=1S/C15H23N3O4/c1-12-5-2-6-13(11-12)18(7-3-9-21-14(16)19)8-4-10-22-15(17)20/h2,5-6,11H,3-4,7-10H2,1H3,(H2,16,19)(H2,17,20)

InChI Key

CSCPQWKHIOFSHH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N

Canonical SMILES

CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N

Other CAS RN

19351-44-1

Origin of Product

United States

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